REACTION_CXSMILES
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C(N(S(F)(F)[F:7])CC)C.[CH2:10]([O:12][C:13](=[O:18])[C:14]([CH2:16]O)=[CH2:15])[CH3:11]>ClCCl>[CH2:10]([O:12][C:13](=[O:18])[C:14]([CH2:16][F:7])=[CH2:15])[CH3:11]
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Name
|
|
Quantity
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363 μL
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Type
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reactant
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Smiles
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C(C)N(CC)S(F)(F)F
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Name
|
|
Quantity
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300 mg
|
Type
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reactant
|
Smiles
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C(C)OC(C(=C)CO)=O
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Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
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3 mL
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Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
100 μL
|
Type
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reactant
|
Smiles
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C(C)N(CC)S(F)(F)F
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
|
Type
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CUSTOM
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Details
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reaction
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Type
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TEMPERATURE
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Details
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to warm to room temperature
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Type
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CUSTOM
|
Details
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quenched with saturated sodium carbonate
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Type
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CUSTOM
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Details
|
Organic layer was isolated
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Type
|
WASH
|
Details
|
washed with water, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
WASH
|
Details
|
eluted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the product fractions were collected
|
Type
|
CUSTOM
|
Details
|
The combined fractions (ca. 12 ml) will be directly used in the next step synthesis without further concentration
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Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(=C)CF)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |